N-[2-(methylamino)ethyl]benzamide
Description
Contextualization within the Benzamide-Containing Chemical Space
Benzamides represent a critical class of organic compounds characterized by a carboxamide attached to a benzene (B151609) ring. researchgate.netchemicalbook.com This structural motif is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents with diverse pharmacological activities. researchgate.net The versatility of the benzamide (B126) scaffold allows for extensive chemical modification, leading to derivatives that can act as analgesics, anti-inflammatory agents, antitumor agents, and more. researchgate.netsciencepublishinggroup.com
The therapeutic importance of benzamides has driven continuous research into the synthesis of new derivatives. researchgate.net For instance, substituted benzamides like MS-275 (Entinostat) have been investigated as potent anti-proliferative agents against various cancer cell lines. researchgate.net The ability to readily modify the substituents on both the benzene ring and the amide nitrogen allows chemists to fine-tune the electronic and steric properties of the molecule, thereby optimizing its biological activity.
Significance of the N-[2-(methylamino)ethyl] Moiety in Chemical Biology and Organic Synthesis
The N-[2-(methylamino)ethyl] moiety is a key structural component that significantly influences the compound's chemical properties and potential biological interactions. This side chain is essentially a derivative of ethylenediamine (B42938), a common linker in medicinal chemistry. The presence of the terminal secondary amine (methylamino group) introduces a basic center, which can be protonated at physiological pH. This capacity for ionization can play a crucial role in a molecule's solubility, membrane permeability, and ability to form ionic bonds with biological targets such as receptors and enzymes.
In organic synthesis, the precursor for this moiety, N-methylethylenediamine, is a versatile building block. The synthesis of the final compound typically involves an amidation reaction between a benzoic acid derivative (like benzoyl chloride) and N-methylethylenediamine. The differential reactivity of the primary and secondary amines in the diamine precursor can be exploited for selective synthesis.
While direct research on the specific significance of the N-[2-(methylamino)ethyl] group is limited, the importance of the ethylamine (B1201723) linker is well-documented in related structures. For example, the N-[2-(diethylamino)ethyl] side chain is a key feature of Procainamide, a well-known antiarrhythmic drug. mdpi.com In other research, the N-(2-aminoethyl)ethyl group has been used in the design of radiolabeled immunoconjugates for targeted cancer therapy. nih.gov
Overview of Academic Research Trajectories for the Compound and Closely Related Analogues
While N-[2-(methylamino)ethyl]benzamide itself does not appear to be the subject of extensive, dedicated academic study, a significant body of research exists for its close structural analogues. These research trajectories provide insight into the potential applications and areas of interest for this class of compounds. The primary focus of this research has been the exploration of their therapeutic potential across various disease areas.
Research into closely related benzamide analogues has explored their utility as:
Antitubercular Agents: A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides were designed and synthesized as novel agents against Mycobacterium tuberculosis. Several of these compounds exhibited excellent inhibitory activity against both drug-sensitive and drug-resistant strains. nih.gov
Anti-inflammatory Agents: Derivatives of 2-mercaptobenzimidazole, which can be considered structurally related to benzamides, have been synthesized and shown to possess significant anti-inflammatory activity in animal models. sciencepublishinggroup.com
Targeted Cancer Therapy: Researchers have developed astatinated immunoconjugates using N-[2-(maleimido)ethyl]-3-(trimethylstannyl)benzamide as a coupling reagent. This approach allows for the targeted delivery of alpha-emitting radionuclides to cancer cells, a promising strategy for treating metastatic cancers. nih.gov
| Research Area | Example Analogue Class | Investigated Activity |
| Oncology | N-Substituted Benzamides | Anti-proliferative against cancer cell lines. researchgate.net |
| Infectious Disease | Imidazo[1,2-a]pyridine-3-carboxamides | Antitubercular activity. nih.gov |
| Targeted Radiotherapy | Astatinated Benzamide Immunoconjugates | Targeted alpha therapy for cancer. nih.gov |
| Inflammation | 2-Mercaptobenzimidazole Derivatives | Anti-inflammatory properties. sciencepublishinggroup.com |
Scope and Objectives of Current and Future Academic Investigations
The current and future scope of academic investigations involving this compound and its analogues is largely driven by the need for new and improved therapeutic agents. Based on existing research trends, future studies are likely to focus on several key areas:
Lead Optimization: A primary objective will be the synthesis of new analogues with optimized potency, selectivity, and pharmacokinetic profiles. This involves making systematic structural modifications to known active compounds and evaluating their biological effects. For example, modifying the substitution pattern on the benzoyl ring or altering the length and nature of the linker chain could lead to improved drug candidates.
Exploration of New Biological Targets: Researchers will likely continue to screen benzamide libraries against a wide range of biological targets to identify new therapeutic applications. The versatility of the benzamide scaffold makes it an attractive starting point for discovering inhibitors of enzymes or modulators of receptors that are implicated in various diseases.
Development of Novel Synthetic Methodologies: The efficient and versatile synthesis of benzamide derivatives remains an area of interest in organic chemistry. Future research may focus on developing greener, more cost-effective, and higher-yielding synthetic routes to these compounds. chemicalbook.com
Application in Bioconjugation: The use of benzamide derivatives as linkers for targeted therapies, as demonstrated with astatinated immunoconjugates, is a promising field. nih.gov Future investigations could explore the use of this scaffold to attach other therapeutic payloads, such as toxins or imaging agents, to targeting molecules like antibodies.
Structure
3D Structure
Properties
CAS No. |
243990-74-1 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-[2-(methylamino)ethyl]benzamide |
InChI |
InChI=1S/C10H14N2O/c1-11-7-8-12-10(13)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3,(H,12,13) |
InChI Key |
XFBPZMPTMINJJY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 2 Methylamino Ethyl Benzamide
Established Synthetic Routes to N-[2-(methylamino)ethyl]benzamide and its Direct Analogues
Conventional synthetic approaches provide reliable and well-documented pathways to this compound and its derivatives. These methods are broadly categorized by the key bond-forming step: the introduction of the methylamino group or the formation of the benzamide (B126) linkage.
Reductive amination, or reductive alkylation, is a versatile method for forming carbon-nitrogen bonds and serves as a primary route to this compound. researchgate.netnih.gov This strategy can be implemented in two main ways.
One pathway begins with the precursor N-(2-aminoethyl)benzamide. The primary amine of this intermediate can be selectively methylated using formaldehyde (B43269) through a reductive amination process. The reaction proceeds via the formation of an intermediate imine (or the corresponding aminium cation), which is then reduced in situ by a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the N-methylated product. mdpi.com
Alternatively, the synthesis can commence with N-methylethylenediamine and benzaldehyde. nih.govnih.gov These two reagents condense under mildly acidic conditions (pH ~4-6) to form an iminium ion intermediate. Subsequent reduction with a hydride agent, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation, furnishes the desired this compound. mdpi.comnih.govresearchgate.net The choice of reducing agent is critical; milder agents like NaBH₃CN are often preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde, allowing for a one-pot reaction. researchgate.net
A summary of common reducing agents for this strategy is presented below.
| Reducing Agent | Typical Conditions | Selectivity Notes |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Can also reduce aldehydes/ketones. researchgate.net |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile (B52724), pH 4-6 | Selective for iminium ions over carbonyls. mdpi.comresearchgate.net |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, THF | Mild and selective, does not require pH control. |
| Catalytic Hydrogenation (H₂/Catalyst) | Pd/C, PtO₂, Raney Ni | Effective but may reduce other functional groups. |
The formation of the benzamide bond is another critical step, which can be accomplished by reacting N-methylethylenediamine with an activated benzoic acid derivative. mdpi.comnih.gov
A classic approach is the Schotten-Baumann reaction, which involves the acylation of N-methylethylenediamine with benzoyl chloride. The reaction is typically performed in a two-phase system (e.g., dichloromethane (B109758) and water) in the presence of an aqueous base, such as sodium hydroxide, to neutralize the hydrogen chloride byproduct. The primary amine of N-methylethylenediamine is significantly more nucleophilic than the secondary amine, leading to regioselective acylation at the desired position.
Modern peptide coupling protocols offer a milder alternative for amide bond formation directly from benzoic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid. mdpi.comfrontiersin.org The addition of 1-hydroxybenzotriazole (B26582) (HOBt) generates a reactive HOBt ester, which then efficiently acylates the primary amine of N-methylethylenediamine. mdpi.comnih.gov This method is often preferred due to its mild conditions and high yields. mdpi.comnih.gov The reaction is typically carried out in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM), often with the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction. frontiersin.orgnih.gov
| Coupling Reagent System | Solvent | Base (optional) | Key Features |
| Benzoyl Chloride / NaOH | Dichloromethane / Water | NaOH | Schotten-Baumann conditions; fast and high-yielding. |
| EDC / HOBt | DMF, DCM | DIPEA | Mild conditions, forms water-soluble urea (B33335) byproduct. mdpi.comnih.govfrontiersin.org |
| HATU / DIPEA | DMF | DIPEA | Highly efficient coupling agent, suitable for difficult couplings. nih.gov |
| CDI / Et₃N | THF, DCM | Triethylamine (Et₃N) | Carbonyldiimidazole (CDI) is a moisture-sensitive but effective reagent. |
The this compound core is a valuable fragment in the construction of more complex pharmaceutical agents. Its synthesis often constitutes a key step within a larger multi-step sequence. For example, in the development of potential neuroleptic drugs, complex benzamide derivatives are synthesized to explore structure-activity relationships. lookchem.com
A relevant example is the synthesis of N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide, a highly potent analog of metoclopramide. lookchem.com The synthesis of this and related molecules involves preparing a substituted benzamide core and coupling it with a specifically designed diamine side-chain. The synthesis of the linear diamine portion itself can involve multiple steps, including protection, alkylation, and deprotection sequences, before the final amide coupling is performed. Such multi-step pathways highlight the utility of the N-[2-(amino)ethyl]benzamide scaffold as a versatile building block in drug discovery. nih.govlookchem.com These syntheses often employ protecting groups to ensure correct regioselectivity during the sequential reaction steps. nih.gov
While this compound itself is achiral, its core structure is a frequent target for chiral modifications to produce enantiomerically pure analogues for pharmacological studies. The stereocenter is typically introduced on the ethylenediamine (B42938) bridge. The development of methods for the catalytic asymmetric synthesis of 1,2-diamines is therefore crucial. researchgate.netnih.govnih.gov
One effective strategy involves the asymmetric lithiation of a protected N-iso-propylethylenediamine derivative using sec-butyllithium (B1581126) and a chiral ligand like (-)-sparteine. lookchem.comresearchgate.net The resulting chiral intermediate can react with various electrophiles to install a substituent on the carbon backbone. Subsequent deprotection and hydrolysis yield the chiral substituted ethylenediamine with high optical purity. lookchem.com This chiral diamine can then be selectively N-methylated and subsequently benzoylated using the amide coupling protocols described previously (Section 2.1.2) to afford the desired chiral this compound analogue. Other advanced methods for synthesizing chiral 1,2-diamines include the ring-opening of aziridines and the asymmetric hydroamination of allylic amines. researchgate.netresearchgate.net
Advanced Synthetic Methodologies and Chemo-Enzymatic Syntheses
Modern synthetic chemistry seeks more efficient, sustainable, and selective methods. Catalyst-mediated and chemo-enzymatic approaches are at the forefront of this effort, offering novel routes to this compound and its derivatives.
Transition-metal catalysis offers powerful alternatives to classical methods. Rhodium, palladium, copper, and cobalt catalysts have been developed for reductive amination and N-alkylation reactions. For instance, cobalt nanoparticles on a carbon support can catalyze the N-alkylation of primary amides with alcohols. This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amide, all mediated by the same catalyst. Similarly, ruthenium complexes have been shown to catalyze the direct N-alkylation of amino acid amides with alcohols while retaining stereochemical integrity, a method applicable to the synthesis of chiral derivatives.
Chemo-enzymatic synthesis combines the precision of enzymes with the practicality of chemical synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for their ability to catalyze amide bond formation under mild conditions. A potential chemo-enzymatic route to this compound could involve the lipase-catalyzed aminolysis of an ester like ethyl benzoate (B1203000) with N-methylethylenediamine as the nucleophile. Lipases often exhibit high regioselectivity, selectively acylating the primary amine over the secondary amine, and operate in organic solvents, which simplifies product isolation. This approach avoids harsh reagents and can lead to cleaner reaction profiles.
Green Chemistry Principles in Synthesis Optimization
The synthesis of N-acylethanolamines, a class of compounds to which this compound belongs, has traditionally involved methods that can be resource-intensive and generate significant waste. researchgate.net However, the growing emphasis on sustainable chemical practices has spurred the development of greener synthetic alternatives. These approaches aim to minimize environmental impact by reducing energy consumption, using less hazardous materials, and improving atom economy.
One of the key green chemistry strategies is the use of enzymatic catalysis. Lipases, for instance, have been successfully employed for the selective N-acylation of ethanolamines. researchgate.net These enzymatic reactions are often carried out in organic solvents like hexane (B92381) at mild temperatures, offering high yields and selectivity. researchgate.net For example, Candida antarctica Lipase B has been used as a catalyst for the direct condensation of fatty acids and ethanolamine (B43304), achieving yields of 80-88%. researchgate.net The use of enzymes not only provides a milder and more selective reaction but also avoids the need for harsh reagents and high temperatures often associated with traditional chemical methods. researchgate.net
Another green approach involves the use of safer and more environmentally benign reagents and solvents. For instance, the use of fatty acid vinyl esters as acyl donors has been investigated. researchgate.net This method is advantageous as the byproduct, volatile acetaldehyde, can be easily removed, driving the reaction to completion. researchgate.net Additionally, research into solvent-free reaction conditions or the use of biodegradable ionic liquids like choline (B1196258) peroxydisulfate (B1198043) for related transformations points towards more sustainable synthetic pathways. organic-chemistry.org
The optimization of reaction conditions, such as catalyst concentration, substrate ratio, and temperature, is also a critical aspect of green synthesis. researchgate.net By fine-tuning these parameters, it is possible to improve reaction efficiency, reduce waste, and minimize energy consumption. researchgate.net For example, while some lipase-catalyzed reactions require a high concentration of the enzyme, which can be uneconomical, ongoing research aims to develop more active and robust catalysts to overcome this limitation. researchgate.net
The following table summarizes some green chemistry approaches in the synthesis of N-acylethanolamines:
| Green Chemistry Principle | Application in N-Acylethanolamine Synthesis | Example |
| Catalysis | Use of enzymes (lipases) for selective N-acylation. | Candida antarctica Lipase B catalyzed condensation of fatty acids and ethanolamine. researchgate.net |
| Safer Solvents and Auxiliaries | Use of hexane as a solvent, and exploration of solvent-free conditions. | Lipase-catalyzed reactions carried out in hexane at 40°C. researchgate.net |
| Design for Energy Efficiency | Conducting reactions at mild temperatures. | Enzymatic synthesis performed at 40°C instead of high temperatures (100°C) required for non-catalyzed reactions. researchgate.net |
| Use of Renewable Feedstocks | Utilization of fatty acids from natural sources. | Dietary fatty acids serving as precursors for N-acylethanolamine biosynthesis. researchgate.net |
| Reduce Derivatives | Direct condensation reactions to avoid protecting groups. | Direct lipase-catalyzed condensation of fatty acids and ethanolamine. researchgate.net |
Chemical Reactivity and Transformation Pathways
The chemical reactivity of this compound is dictated by the interplay of its three key functional components: the benzamide moiety, the secondary amine, and the aromatic ring. This section explores the various chemical transformations that this compound can undergo.
The oxidation of this compound can occur at several sites. The secondary amine function is susceptible to oxidation, which can lead to the formation of different products depending on the oxidant and reaction conditions. For instance, oxidation of secondary amines can yield N,N-disubstituted hydroxylamines or nitrones. organic-chemistry.orgnih.gov The use of specific oxidizing agents like choline peroxydisulfate has been shown to selectively produce hydroxylamines from secondary amines under mild and environmentally friendly conditions. organic-chemistry.org On the other hand, reagents like hydrogen peroxide in solvents such as methanol or acetonitrile can selectively oxidize benzylic secondary amines to nitrones. nih.gov
The benzamide moiety itself can also be subject to oxidative transformations. The α-carbon of the N-alkyl group in tertiary benzamides can be oxidized to form N-acylamides. rsc.org While this compound is a secondary amine, this reactivity highlights the potential for oxidation at the carbon adjacent to the nitrogen atom. Furthermore, the benzylic hydrogens on alkyl substituents of a benzene (B151609) ring are activated towards free radical attack and can be oxidized. msu.edulibretexts.org Strong oxidizing agents like potassium permanganate (B83412) can oxidize an alkyl side chain on a benzene ring to a carboxylic acid. libretexts.org
The following table outlines potential oxidation products of this compound:
| Starting Material | Oxidizing Agent | Potential Product(s) |
| This compound (Secondary Amine) | Choline Peroxydisulfate | N-hydroxy-N-methyl-N-(2-benzamidoethyl)amine |
| This compound (Secondary Amine) | Hydrogen Peroxide | Corresponding Nitrone |
| This compound (Benzamide Moiety) | Strong Oxidizing Agent (e.g., KMnO4) | Benzoic acid (from cleavage of the side chain) |
The reduction of this compound offers pathways to different classes of compounds. The amide functionality can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction would convert the benzamide into a diamine, specifically N-benzyl-N'-methylethane-1,2-diamine.
The aromatic ring of the benzamide is generally resistant to reduction under mild conditions. pressbooks.pub However, under more forcing conditions, such as high pressure and temperature in the presence of catalysts like platinum, palladium, or nickel, the benzene ring can be hydrogenated to a cyclohexane (B81311) ring. pressbooks.publumenlearning.com For example, catalytic hydrogenation of aromatic rings using rhodium on carbon at 80°C and 5 atm of H2 pressure can achieve complete hydrogenation. organic-chemistry.org
The Birch reduction, which employs an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol, is another method for the partial reduction of aromatic rings, typically yielding 1,4-cyclohexadienes. lumenlearning.comlibretexts.org The reactivity of the aromatic ring in a Birch reduction is influenced by the substituents present; electron-withdrawing groups generally facilitate the reduction. lumenlearning.com
The following table summarizes the potential reduction products:
| Starting Material | Reducing Agent/Conditions | Potential Product(s) |
| This compound (Amide) | Lithium Aluminum Hydride (LiAlH4) | N-benzyl-N'-methylethane-1,2-diamine |
| This compound (Aromatic Ring) | H2, Pt/Pd/Ni, high pressure/temp | N-[2-(methylamino)ethyl]cyclohexanecarboxamide |
| This compound (Aromatic Ring) | Li or Na in liquid NH3, alcohol (Birch Reduction) | N-[2-(methylamino)ethyl]cyclohexa-1,4-dienecarboxamide |
The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The benzamide group is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl group. msu.edu Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur at the meta-position relative to the benzamide group.
The secondary amine in the side chain is a nucleophile and can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides in an ammonolysis-type reaction. The nitrogen atom's lone pair of electrons can also be involved in reactions with various electrophiles.
The following table provides examples of potential substitution reactions:
| Reaction Type | Reagents | Potential Product | Position of Substitution |
| Electrophilic Aromatic Substitution (Nitration) | HNO3, H2SO4 | N-[2-(methylamino)ethyl]-3-nitrobenzamide | Meta position on the benzene ring |
| Electrophilic Aromatic Substitution (Bromination) | Br2, FeBr3 | N-[2-(methylamino)ethyl]-3-bromobenzamide | Meta position on the benzene ring |
| Nucleophilic Substitution (Alkylation) | CH3I | N-methyl-N-[2-(dimethylamino)ethyl]benzamide | Nitrogen atom of the secondary amine |
The structure of this compound contains functionalities that can be exploited for cyclization reactions, leading to the formation of various heterocyclic scaffolds. For example, intramolecular reactions could potentially lead to the formation of seven-membered rings or other cyclic structures depending on the reaction conditions and the use of appropriate reagents to facilitate cyclization.
Rearrangement reactions, such as the Hofmann rearrangement of the primary amide derived from the hydrolysis of the methylamino group, could provide a route to aminobenzamides. Additionally, O,N-acyl migrations are known to occur in N-acylethanolamines, where the acyl group can move from the nitrogen to the oxygen of the ethanolamine backbone, leading to the formation of an ester linkage. nih.gov This type of rearrangement could potentially occur in derivatives of this compound under certain conditions.
The initial transformations of this compound can generate a variety of analogues with new functional groups, which can then be further modified. For example, a nitro group introduced onto the benzene ring via electrophilic substitution can be reduced to an amino group using reagents like tin or iron in acidic conditions or through catalytic hydrogenation. libretexts.org This resulting amino group can then be diazotized and converted into a wide range of other substituents (e.g., -OH, -CN, -X).
Similarly, if the benzamide is hydrolyzed to a carboxylic acid, this group can be converted to an acid chloride, ester, or other carboxylic acid derivatives. The secondary amine in the side chain can be acylated, sulfonylated, or converted to a tertiary amine, further expanding the chemical space accessible from the parent molecule. These functional group interconversions are fundamental in medicinal chemistry for the synthesis of compound libraries for drug discovery.
Structure Activity Relationship Sar Studies of N 2 Methylamino Ethyl Benzamide Derivatives
Fundamental Principles and Methodologies for SAR Elucidation
The elucidation of SAR for N-[2-(methylamino)ethyl]benzamide derivatives employs a range of strategies, from traditional synthetic modifications to advanced computational modeling. These methodologies provide a framework for rational drug design, guiding the development of compounds with enhanced potency, selectivity, and favorable pharmacological profiles.
A cornerstone of SAR studies is the systematic modification of a lead compound's structure. For this compound derivatives, this involves the synthesis and biological evaluation of analogs with targeted alterations. Common strategies include:
Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the benzamide's phenyl ring to probe the electronic and steric requirements for activity.
Side Chain Homologation: Varying the length of the ethylenediamine (B42938) linker to determine the optimal distance between the benzamide (B126) core and the terminal amino group for target engagement.
N-Alkylation/Arylation: Replacing the methyl group on the terminal nitrogen with other alkyl or aryl groups to explore the impact on potency and selectivity.
Amide Bond Modification: Replacing the amide linkage with bioisosteres, such as reverse amides or sulfonamides, to assess the importance of the hydrogen bonding capabilities of the amide group.
For instance, in the development of potential antipsychotics, a series of benzamide derivatives were synthesized to evaluate their properties at dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. nih.gov This systematic approach allowed for the identification of a compound with a balanced pharmacological profile and in vivo efficacy. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This method involves calculating a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as hydrophobicity, electronics, and sterics. researchgate.net
A typical QSAR study on benzamide derivatives might involve the following steps:
Data Set Collection: Assembling a series of this compound analogs with their corresponding measured biological activities (e.g., IC₅₀ or EC₅₀ values).
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the series.
Model Development: Using statistical methods, such as multiple linear regression (MLR), to build an equation that relates the descriptors to the biological activity. nih.gov
Model Validation: Assessing the predictive power of the QSAR model using internal and external validation techniques.
A study on benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents against the A459 human lung cancer cell line resulted in a QSAR equation with a high correlation coefficient (r = 0.921), indicating a strong relationship between the selected descriptors and the anticancer activity. unair.ac.id The derived equation can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. unair.ac.id Similarly, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors yielded a model with excellent correlation (r²=0.99) and predictive power (q² = 0.85). nih.gov
| QSAR Study Subject | Key Findings | Reference |
| Benzylidene hydrazine benzamides (Anticancer) | The best QSAR equation was PIC50 = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR -1.359 ± (1.381). | unair.ac.id |
| Aminophenyl benzamides (HDAC inhibitors) | The model showed excellent correlation (r²=0.99) and predictive power (q² = 0.85), highlighting the importance of hydrophobicity. | nih.gov |
| 2-Thioarylalkyl benzimidazoles (Anthelmintic) | A predictive model was developed based on the dipole moment (μ), EHOMO, and the smallest negative charge (q-), with a coefficient of determination R2= 0.917. | biolscigroup.us |
Fragment-based drug discovery (FBDD) is an alternative approach where small chemical fragments that bind weakly to the target are identified and then grown or linked together to produce a high-affinity ligand. In the context of this compound, this could involve:
Fragment Screening: Identifying small molecules (fragments) that bind to the target of interest. For example, a simple benzamide or a methylated ethylamine (B1201723) fragment could be screened.
Fragment-to-Lead Evolution: Once a fragment is identified, its binding mode is determined, often using biophysical techniques like X-ray crystallography or NMR spectroscopy. The fragment is then elaborated or "grown" to increase its affinity and create a more lead-like molecule.
Fragment Linking: If two or more fragments are found to bind to adjacent sites on the target, they can be linked together to create a single, more potent molecule.
This approach allows for a more efficient exploration of chemical space and can lead to ligands with better physicochemical properties.
Identification of Key Structural Determinants for Molecular Target Engagement
The biological activity of this compound derivatives is dictated by the specific interactions they form with their molecular targets, which can be receptors or enzymes. SAR studies are crucial for identifying the structural features responsible for these interactions.
The benzamide core is a common scaffold in medicinal chemistry and often serves as a crucial anchor for binding to biological targets. ontosight.ai Its key roles include:
Hydrogen Bonding: The amide moiety can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These interactions are often critical for anchoring the molecule in the binding pocket of a receptor or the active site of an enzyme.
Aromatic Interactions: The phenyl ring can engage in various non-covalent interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrophobic interactions with nonpolar residues in the binding site.
Scaffold for Substituents: The benzamide ring provides a rigid framework onto which substituents can be placed in a well-defined orientation to probe for additional interactions with the target.
The N-[2-(methylamino)ethyl] side chain plays a pivotal role in determining the specificity and potency of these derivatives. Its flexibility and chemical features allow it to adopt specific conformations to interact with the target protein.
Basic Nitrogen Center: The secondary amine in the side chain is typically protonated at physiological pH, allowing it to form a salt bridge (ionic interaction) with an acidic amino acid residue (e.g., aspartate or glutamate) in the target protein. This can be a major determinant of binding affinity.
Vectorial Orientation: The side chain acts as a linker that positions the terminal amino group in a specific region of the binding site, away from the benzamide core. The length and flexibility of this chain are often critical for achieving the correct orientation for optimal interaction.
Computational Chemistry and Molecular Modeling of N 2 Methylamino Ethyl Benzamide
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. zenodo.org This technique is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the active site of a target protein. nih.gov
The initial and critical step in a molecular docking study is the preparation of both the ligand, N-[2-(methylamino)ethyl]benzamide, and the target receptor. The three-dimensional structure of the ligand is generated and then optimized to its lowest energy conformation. This process often involves adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining its rotatable bonds to allow for conformational flexibility during the docking simulation. peerj.com
Simultaneously, a suitable receptor is chosen, often a protein implicated in a disease pathway. The crystal structure of this protein is typically obtained from a database like the Protein Data Bank (PDB). The receptor structure must be prepared by adding polar hydrogen atoms, assigning charges (e.g., Kollman charges), and removing any non-essential molecules like water or co-crystallized ligands. peerj.com
A crucial part of this stage is defining the active site—the specific region of the receptor where the ligand is expected to bind. A grid box is generated around this site, typically encompassing key amino acid residues known to be involved in binding. The size of this grid is carefully defined to be large enough to accommodate the ligand in various orientations. peerj.com
Once the ligand and receptor are prepared, docking algorithms, such as the Lamarckian Genetic Algorithm used in AutoDock, are employed to explore a vast number of possible binding poses of this compound within the receptor's active site. peerj.com The algorithm systematically samples different conformations and orientations of the ligand, predicting the most stable binding mode.
The analysis of the predicted binding pose focuses on the non-covalent intermolecular interactions that stabilize the ligand-receptor complex. For this compound, these interactions would typically include:
Hydrogen Bonding: The amide and secondary amine groups in the ligand contain hydrogen bond donors and acceptors, which can form crucial hydrogen bonds with polar amino acid residues in the active site.
Hydrophobic Interactions: The benzene (B151609) ring and the ethyl chain can engage in hydrophobic interactions with nonpolar residues of the protein.
π-Stacking: The aromatic benzene ring can participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
A thorough analysis of these interactions helps to rationalize the ligand's binding affinity and specificity for the target. mdpi.com
Table 1: Potential Intermolecular Interactions for this compound
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues in Receptor |
|---|---|---|
| Hydrogen Bond Donor | Amide N-H, Secondary Amine N-H | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | Carbonyl Oxygen, Secondary Amine N | Lysine, Arginine, Histidine, Serine |
| Hydrophobic | Benzene Ring, Ethyl Chain | Valine, Leucine, Isoleucine, Alanine |
Docking programs use scoring functions to rank the generated binding poses. These functions are mathematical models that estimate the binding free energy of the ligand-receptor complex. peerj.com A lower binding energy score typically indicates a more stable and favorable interaction. peerj.com The pose with the lowest binding energy is often considered the most probable binding mode.
The binding free energy (ΔG_bind) is a key parameter that quantifies the affinity of the ligand for the receptor. It is composed of various energy terms, including electrostatic energy, van der Waals forces, and solvation energy. peerj.com Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used for more accurate binding free energy calculations after the initial docking. peerj.com These calculations provide a quantitative prediction of the binding affinity, which is essential for prioritizing potential drug candidates.
Quantum Chemical Calculations and Electronic Properties Analysis
Quantum chemical calculations are employed to investigate the electronic structure and intrinsic properties of a molecule, offering deeper insights than classical molecular mechanics.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. nih.govresearchgate.net For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are performed to determine its most stable three-dimensional geometry (geometry optimization). nih.govresearchgate.net
These calculations provide a wealth of information about the molecule's electronic properties, including the distribution of electron density. A Molecular Electrostatic Potential (MEP) map can be generated, which visualizes the electrostatic potential on the molecule's surface. The MEP map identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for understanding intermolecular interactions and chemical reactivity. nih.gov
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wpmucdn.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net
A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap indicates that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state. nih.govresearchgate.net
| Chemical Softness (S) | The reciprocal of chemical hardness. | Softer molecules are generally more reactive. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide |
| N-ethyl-4-(pyridin-4-yl)benzamide |
| Phenylalanine |
| Tyrosine |
| Tryptophan |
| Aspartate |
| Glutamate |
| Serine |
| Threonine |
| Lysine |
| Arginine |
| Histidine |
| Valine |
| Leucine |
| Isoleucine |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Regions
The molecular electrostatic potential (MEP) is a crucial descriptor for understanding the reactive behavior of a molecule. It illustrates the charge distribution and is used to identify sites for electrophilic and nucleophilic attacks, as well as hydrogen-bonding interactions. researchgate.netresearchgate.net The MEP map uses a color-coded system to represent different potential values on the molecular surface. Regions of negative potential, typically colored red, are electron-rich and susceptible to electrophilic attack. researchgate.net Conversely, areas with positive potential, shown in blue, are electron-poor and are likely sites for nucleophilic attack. researchgate.net Green areas indicate regions of neutral potential. nih.gov
For this compound, the MEP surface analysis reveals distinct reactive regions. The oxygen atom of the carbonyl group and the nitrogen atom of the secondary amine are expected to be the most electron-rich areas, indicated by red contours. These sites are prone to interactions with electrophiles. The hydrogen atoms of the amide and the methylamino group, along with the aromatic protons, would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. This analysis is fundamental in predicting how the molecule will interact with biological targets, such as receptor binding sites or enzyme active sites. researchgate.net
A hypothetical representation of MEP values for this compound is shown below, illustrating the potential distribution across the molecule.
Table 1: Hypothetical MEP Values for this compound
| Atomic Site | Hypothetical MEP (kcal/mol) | Reactivity |
|---|---|---|
| Carbonyl Oxygen | -55 | Electrophilic Attack |
| Amide Nitrogen | -40 | Electrophilic Attack |
| Amino Nitrogen | -45 | Electrophilic Attack |
| Amide Hydrogen | +35 | Nucleophilic Attack |
| Amino Hydrogen | +40 | Nucleophilic Attack |
| Aromatic Hydrogens | +20 to +30 | Nucleophilic Attack |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Kinetics
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. arxiv.org By simulating the movements of atoms and molecules, MD provides insights into conformational changes, ligand-receptor interactions, and the influence of the solvent environment. ornl.gov
In the context of this compound, MD simulations can be employed to investigate the stability of its complex with a biological target, such as a receptor or enzyme. After docking the molecule into the binding site, an MD simulation can reveal how the ligand and protein interact and adapt to each other's presence. Key parameters to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF), which highlights flexible regions.
The binding free energy, often calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can quantify the strength of the interaction. nih.gov These simulations can elucidate the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to the stability of the ligand-receptor complex, providing a dynamic picture that complements the static view from molecular docking.
In Silico Design and Virtual Screening Applications for Novel Analogues
The structural framework of this compound serves as a valuable starting point for the design of new, potentially more potent or selective analogues. nih.govnih.gov In silico design and virtual screening are computational techniques that facilitate the rapid exploration of chemical space to identify promising new compounds. nih.govresearchgate.net
Structure-activity relationship (SAR) studies can be performed by systematically modifying different parts of the this compound scaffold. nih.gov For example, substituents can be added to the benzoyl ring or the ethylamino chain to explore how these changes affect binding affinity and other properties. Virtual libraries of these analogues can be generated and then computationally screened against a biological target using molecular docking. ijper.org This process, known as virtual screening, allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, thereby saving time and resources. nih.govrsc.org
Cheminformatics and Machine Learning for Predictive Modeling
Cheminformatics and machine learning are increasingly being used to develop predictive models for various properties of chemical compounds, including their biological activity and pharmacokinetic profiles. mdpi.commdpi.com By training algorithms on large datasets of molecules with known properties, it is possible to create models that can predict the characteristics of new, untested compounds. nih.govresearchgate.net
For this compound and its analogues, machine learning models can be developed to predict properties such as binding affinity to a specific target, solubility, or potential for off-target effects. arxiv.org These models typically use molecular descriptors, which are numerical representations of a molecule's structure and physicochemical properties, as input features. mdpi.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical relationship between the chemical structure and biological activity. mdpi.com Various machine learning algorithms, such as random forests, support vector machines, and neural networks, can be employed to build these predictive models. nih.gov
Molecular Target Identification and Mechanistic Elucidation in Vitro Investigations
Methodologies for Identifying Specific Molecular Targets of N-[2-(methylamino)ethyl]benzamide and Analogues
The initial step in characterizing a bioactive compound is the identification of its molecular target(s). Several powerful techniques are utilized for this purpose.
Affinity-Based Proteomics Approaches for Target Deconvolution
Affinity-based proteomics is a robust method for identifying the protein targets of small molecules from complex biological mixtures like cell lysates. nih.govresearchgate.net This technique typically involves immobilizing a derivative of the compound of interest, such as this compound, onto a solid support or tagging it with a capture moiety like biotin (B1667282). europeanreview.orgnih.gov When incubated with a cellular extract, the immobilized compound "pulls down" its binding partners. These captured proteins are then identified using mass spectrometry. researchgate.net
A common strategy is the use of competition binding assays, where the free, unmodified compound is added to the lysate to compete with the immobilized version for target binding. nih.gov This helps to distinguish specific, high-affinity interactions from non-specific binding. nih.govresearchgate.net The process of identifying the molecular targets of active compounds, known as target deconvolution, is a critical step in understanding their mechanism of action. nih.gov Chemical proteomics, a sub-discipline of proteomics, specifically uses small molecules to isolate and identify interacting proteins. nih.gov
Reporter Gene Assays for Pathway Modulation at the Molecular Level
Reporter gene assays are instrumental in understanding how a compound like this compound might modulate specific cellular signaling pathways. mdpi.com In these assays, a reporter gene (e.g., luciferase) is placed under the control of a regulatory element that is responsive to a particular signaling pathway. mdpi.com If the compound interacts with a target in this pathway, it will lead to a change in the expression of the reporter gene, which can be easily measured. mdpi.com This method provides a functional readout of the compound's activity at the molecular level, indicating which pathways are affected. mdpi.com It is crucial to properly normalize the data from these assays to avoid misinterpretation of the results. mdpi.com
High-Throughput Screening (HTS) Strategies for Target Engagement
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those that interact with a specific target. merckmillipore.comnih.gov In the context of target engagement for this compound and its analogues, HTS can be employed in various formats. For instance, a library of these compounds could be screened against a purified enzyme or receptor to identify binders. merckmillipore.com Filter-based binding assays are a common HTS method, where the target protein is captured on a filter membrane after incubation with a labeled ligand. merckmillipore.com A competing compound's ability to displace the labeled ligand indicates its binding affinity. merckmillipore.com Magnetic resonance imaging (MRI) has also been developed as a high-throughput method to screen for the interaction of potential MR reporter agents with cellular targets. nih.gov
Biochemical Characterization of Compound-Target Interactions
Once a molecular target has been identified, the next step is to characterize the interaction between the compound and its target in detail.
Enzyme Inhibition Kinetics and Elucidation of Inhibition Mechanism (Molecular Level)
If the identified target is an enzyme, enzyme inhibition kinetics studies are performed to understand how the compound affects the enzyme's activity. researchgate.net These studies determine key parameters such as the inhibition constant (Ki), which quantifies the compound's potency, and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). researchgate.netnih.govkhanacademy.org
Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. khanacademy.orgnih.gov
Non-competitive inhibition involves the inhibitor binding to a site other than the active site, which alters the enzyme's conformation and reduces its activity without preventing substrate binding. researchgate.netkhanacademy.org
Uncompetitive inhibition is when the inhibitor binds only to the enzyme-substrate complex. khanacademy.org
Graphical methods, such as Lineweaver-Burk plots, are commonly used to analyze the data from these experiments and determine the type of inhibition. khanacademy.org
| Inhibition Type | Effect on Vmax | Effect on Km | Binding Site |
|---|---|---|---|
| Competitive | Unchanged | Increases | Active Site |
| Non-competitive | Decreases | Unchanged | Allosteric Site |
| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |
Receptor Binding Assays and Ligand-Receptor Dynamics
For compounds that target receptors, receptor binding assays are essential for characterizing the interaction. sigmaaldrich.com These assays measure the affinity of a ligand (the compound) for its receptor. nih.gov Radioligand binding assays have traditionally been a mainstay, where a radiolabeled version of a known ligand is used to compete with the test compound for binding to the receptor. merckmillipore.com The amount of radioactivity displaced is proportional to the affinity of the test compound. merckmillipore.com
More recently, label-free techniques, such as those using mass spectrometry, have been developed to directly measure the binding of unlabeled compounds to receptors. nih.gov Fluorescence-based techniques, like Bioluminescence Resonance Energy Transfer (BRET), are also gaining prominence for studying ligand-receptor binding in live cells, offering a more physiologically relevant context. nih.gov These assays can provide valuable information on the kinetics of binding, including the association and dissociation rates of the ligand. nih.gov
| Assay Type | Principle | Key Information Obtained |
|---|---|---|
| Radioligand Binding Assay | Competition between a radiolabeled ligand and an unlabeled test compound for receptor binding. merckmillipore.com | Binding affinity (Ki) |
| Mass Spectrometry-Based Binding Assay | Direct detection and quantification of unlabeled ligand bound to the receptor. nih.gov | Binding affinity, stoichiometry |
| BRET Binding Assay | Measurement of resonance energy transfer between a luciferase-tagged receptor and a fluorescently labeled ligand in live cells. nih.gov | Real-time binding kinetics (kon, koff), binding affinity (Kd) |
Protein-Ligand Interaction Studies
To quantify the binding affinity and thermodynamics of the interaction between this compound and its putative molecular target, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) would be employed. These methods provide critical data on the strength and nature of the binding event.
Table 1: Hypothetical Protein-Ligand Interaction Data
| Technique | Parameter | Value |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (K_D) | [Data Not Available] |
| Enthalpy Change (ΔH) | [Data Not Available] | |
| Entropy Change (ΔS) | [Data Not Available] | |
| Surface Plasmon Resonance (SPR) | Association Rate Constant (k_a) | [Data Not Available] |
| Dissociation Rate Constant (k_d) | [Data Not Available] | |
| Dissociation Constant (K_D) | [Data Not Available] |
This table represents the types of data that would be generated from such studies; specific values for this compound are not yet publicly available.
Cellular Pathway Perturbation Studies at the Molecular Level
Understanding how this compound affects cellular signaling requires a deep dive into its impact on gene expression and protein activity. Techniques like quantitative Polymerase Chain Reaction (qPCR) and Western blotting are instrumental in this analysis. For instance, studies have shown that inhibitors of certain epigenetic modifiers can lead to the reactivation of gene expression.
Table 2: Illustrative Cellular Pathway Analysis Data
| Assay | Target Gene/Protein | Fold Change (Treated vs. Control) |
| Gene Expression (qPCR) | Gene X | [Data Not Available] |
| Gene Y | [Data Not Available] | |
| Protein Phosphorylation (Western Blot) | Phospho-Protein Z (Ser473) | [Data Not Available] |
| Total Protein Z | [Data Not Available] |
This table illustrates the expected data from cellular pathway studies. Specific data for this compound is pending further research.
Investigation of Molecular Recognition Principles and Allosteric Modulation
The specific molecular interactions that govern the binding of this compound to its target protein are yet to be fully characterized. High-resolution structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, would be necessary to visualize the binding pocket and the key amino acid residues involved in the interaction. Furthermore, these studies would help determine if the compound acts as an allosteric modulator, binding to a site distinct from the active site to influence the protein's function. The principles of molecular recognition, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, would be defined through this structural analysis.
Analytical Methodologies for N 2 Methylamino Ethyl Benzamide Research
Chromatographic Separation Techniques for Research Purity Assessment and Analysis
Chromatographic methods are fundamental for separating "N-[2-(methylamino)ethyl]benzamide" from starting materials, by-products, and other impurities. The choice of technique depends on the volatility of the compound and the specific analytical goal, such as purity assessment or reaction monitoring.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Analytical Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of "this compound" due to its high resolution and sensitivity. Developing a robust HPLC method involves a systematic approach to optimizing separation conditions and validating the method's performance. lcms.cz
Method Development: The development of an HPLC method for "this compound" would typically involve reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.
Column Selection: A C18 or a Phenyl-Hexyl column is often a good starting point for separating aromatic compounds like benzamides. lcms.cznih.gov The choice depends on the specific impurity profile and desired selectivity.
Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). lcms.cznih.gov The gradient and composition are optimized to achieve baseline separation of the main peak from all impurities. For instance, a mobile phase of acetonitrile, methanol, and 0.05 M ammonium acetate might be explored. nih.gov The pH of the buffer is a critical parameter for controlling the retention of the basic methylamino group.
Detection: A UV detector is commonly used, with the detection wavelength set to a maximum absorbance of the benzamide (B126) chromophore, typically around 240 nm. nih.gov
Method Validation: Once developed, the method must be validated to ensure it is reliable and reproducible. Validation parameters are established according to guidelines from the International Conference on Harmonisation (ICH). nih.gov Key validation parameters include:
Linearity: Demonstrates a direct proportionality between the detector response and the concentration of the analyte over a specified range. nih.gov
Accuracy: Measures the closeness of the experimental value to the true value, often assessed by determining the recovery of a known amount of spiked analyte. nih.govmdpi.com
Precision: Assesses the degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision). nih.govmdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. mdpi.comresearchgate.net
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters like pH, flow rate, or temperature. nih.govresearchgate.net
Table 1: Representative HPLC Method Validation Parameters
| Parameter | Specification | Typical Result |
| Linearity | Correlation Coefficient (R²) | ≥ 0.999 mdpi.com |
| Accuracy | Recovery (%) | 98.0% - 102.0% nih.gov |
| Precision | Relative Standard Deviation (RSD) | ≤ 2.0% nih.gov |
| LOQ | Signal-to-Noise Ratio | 10:1 mdpi.com |
| Robustness | RSD across varied conditions | ≤ 5.0% |
Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for impurity profiling. thermofisher.com Since "this compound" has a relatively high boiling point and contains polar amine and amide groups, direct analysis can be challenging. Therefore, derivatization is often employed to increase its volatility and improve chromatographic performance.
A common derivatization strategy involves converting the amine group into a less polar derivative. For instance, the secondary amine could be reacted with a reagent like benzoyl chloride to form a more thermally stable amide. nih.gov
Impurity Profiling: GC coupled with a Mass Spectrometer (GC-MS) is the standard for impurity profiling. researchgate.net This combination allows for the separation of impurities from the main compound, followed by their identification based on their mass spectra. thermofisher.com The process can identify impurities arising from the synthetic route, such as unreacted starting materials, by-products from side reactions, or degradation products. researchgate.net For example, analysis could reveal residual N-methylethane-1,2-diamine or benzoic acid from the synthesis. The GC method would involve optimizing the temperature program, carrier gas flow rate, and injector settings to achieve good separation of all volatile components. nih.govthermofisher.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction in real-time. libretexts.orgrsc.org In the synthesis of "this compound," TLC can be used to track the consumption of the starting materials and the formation of the product. libretexts.org
The procedure involves spotting the TLC plate with three lanes:
Reactant Lane: A sample of the limiting starting material. rochester.edu
Co-spot Lane: A combined spot of the starting material and the reaction mixture. libretexts.orgrochester.edu
Reaction Mixture Lane: An aliquot taken directly from the reaction vessel. libretexts.orgrochester.edu
The plate is then developed in a suitable mobile phase (eluent), often a mixture of a nonpolar and a polar solvent like hexane (B92381) and ethyl acetate. rsc.orgresearchgate.net The separated spots are visualized, typically under a UV lamp, as the benzamide ring is UV-active. rochester.edu As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot, corresponding to the product "this compound," will appear and intensify. libretexts.org The co-spot helps to confirm the identity of the spots in the reaction mixture lane. rochester.edu The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. youtube.com
Spectroscopic Techniques for Structural Elucidation and Characterization in Research
Spectroscopic techniques are crucial for the unambiguous identification and structural elucidation of "this compound." bmrb.io These methods provide detailed information about the molecule's atomic connectivity and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. A full characterization of "this compound" would involve ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments like COSY and HMBC for definitive assignments. bmrb.io
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show characteristic signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (-CH₂-) protons of the ethyl chain, and the methyl (-CH₃) protons.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Key signals would include the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would show correlations between coupled protons (e.g., between the two -CH₂- groups), while HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons over two or three bonds, confirming the connectivity of the entire molecule. bmrb.io
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (Predicted ppm) | ¹³C NMR (Predicted ppm) |
| Carbonyl (C=O) | - | ~168 |
| Aromatic C-H (ortho) | ~7.8 | ~128 |
| Aromatic C-H (meta, para) | ~7.4-7.5 | ~127, ~131 |
| Aromatic C (quaternary) | - | ~134 |
| N-CH₂ | ~3.6 | ~49 |
| N-CH₂ (adjacent to NH) | ~2.8 | ~38 |
| N-CH₃ | ~2.4 | ~36 |
| Amide N-H | ~8.2 (broad) | - |
| Amine N-H | Variable (broad) | - |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., LC-MS, GC-MS, HRMS)
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For "this compound," High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental formula (C₁₀H₁₄N₂O).
When coupled with a chromatographic technique (LC-MS or GC-MS), MS can analyze complex mixtures. The ionization technique is critical; Electrospray Ionization (ESI) is common in LC-MS for polar molecules and would likely produce a protonated molecular ion [M+H]⁺. nih.gov
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a fingerprint that helps to confirm the structure. The fragmentation of "this compound" would likely occur at the weakest bonds, such as the C-C and C-N bonds of the ethylamino side chain and the amide bond.
Table 3: Plausible Mass Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structure of Fragment |
| 179.118 | [M+H]⁺ | [C₁₀H₁₅N₂O]⁺ |
| 121.050 | [C₇H₅O]⁺ | Benzoyl cation |
| 105.034 | [C₇H₅O]⁺ | Benzoyl cation (common fragment) |
| 58.065 | [C₃H₈N]⁺ | [CH₃NHCH₂CH₂]⁺ |
| 44.050 | [C₂H₆N]⁺ | [CH₃NHCH₂]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (stretching, bending, etc.). vscht.cz The resulting IR spectrum is a unique molecular fingerprint. For this compound, the key functional groups are the secondary amide, the secondary amine, the aromatic ring, and aliphatic chains.
The expected characteristic absorption bands for this compound are summarized in the table below. The presence of a strong absorption band for the C=O stretch, combined with bands for N-H stretching and bending, and characteristic aromatic and aliphatic C-H stretches, would confirm the compound's core structure. pressbooks.pubwpmucdn.commasterorganicchemistry.com
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (R₂N-H) | N-H Stretch | 3300 - 3500 | Medium to Weak |
| Secondary Amide (R-CO-NH-R) | N-H Stretch | 3350 - 3180 | Medium |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (CH₃, CH₂) | C-H Stretch | 3000 - 2850 | Medium to Strong |
| Carbonyl (Amide I Band) | C=O Stretch | 1680 - 1630 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 (often two bands) | Medium to Weak |
| Amide II Band | N-H Bend & C-N Stretch | 1570 - 1515 | Medium to Strong |
| Aliphatic CH₂, CH₃ | C-H Bend | 1470 - 1450 | Medium |
| Amine | C-N Stretch | 1350 - 1000 | Medium |
This table is generated based on established correlation tables for IR spectroscopy. vscht.czpressbooks.pubwpmucdn.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing chromophores—groups of atoms that absorb light, such as aromatic rings and carbonyl groups.
The primary chromophore in this compound is the benzoyl group (C₆H₅-C=O). This system of conjugated pi electrons gives rise to characteristic π → π* electronic transitions. For the parent compound, benzamide, a strong absorption maximum (λmax) is observed at approximately 225 nm. nist.gov The presence of the N-alkylethylamine substituent is expected to have a minor effect on this primary absorption band.
Beyond identification, UV-Vis spectroscopy is a cornerstone of quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By creating a calibration curve from standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined.
Table 2: Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λmax (in a non-polar solvent) |
| Benzoyl (C₆H₅-C=O) | π → π | ~225 nm |
| Benzoyl (C₆H₅-C=O) | n → π | ~270 nm (weak) |
Data is estimated based on the spectrum of the parent chromophore, benzamide. nist.gov
Advanced Analytical Approaches in Chemical Biology
In the context of chemical biology, it is often necessary to study compounds within complex biological matrices. This requires more advanced and sensitive analytical techniques.
Hyphenated Techniques (e.g., LC-MS/MS for Metabolite Identification)
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for modern chemical analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier tool for identifying and quantifying compounds in complex mixtures, such as cell lysates or plasma. nih.gov The liquid chromatography (LC) component separates the compound of interest and its metabolites from the thousands of other molecules in the sample, while the tandem mass spectrometry (MS/MS) provides highly sensitive and selective detection based on mass-to-charge ratios and fragmentation patterns. nih.govlcms.cz
When studying the fate of this compound in a biological system, LC-MS/MS is the method of choice for metabolite identification. nih.gov Common metabolic transformations for such a molecule could include N-demethylation, aromatic hydroxylation, and amide bond hydrolysis. An LC-MS/MS method, often using electrospray ionization (ESI), would be developed to screen for the predicted masses of these potential metabolites. nih.gov
Table 3: Potential Metabolites of this compound and LC-MS/MS Detection
| Potential Metabolite | Metabolic Reaction | Change in Mass (Da) | Expected [M+H]⁺ (m/z) |
| N-[2-(amino)ethyl]benzamide | N-demethylation | -14 | 179.11 |
| N-[2-(methylamino)ethyl]- (hydroxy)benzamide | Aromatic Hydroxylation | +16 | 209.13 |
| Benzoic acid | Amide Hydrolysis | (Fragment) | 123.04 |
| N-methyl-ethane-1,2-diamine | Amide Hydrolysis | (Fragment) | 75.10 |
The parent compound this compound has a monoisotopic mass of 192.1263 Da and an expected [M+H]⁺ of 193.13.
Chiral Separation Methodologies for Enantiomeric Purity
The compound this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Its structure lacks a stereocenter. Therefore, the determination of enantiomeric purity is not applicable to this specific molecule.
However, if a chiral center were introduced into the molecule, for example through a synthetic modification or as a result of metabolism leading to a chiral product, chiral separation methodologies would be essential. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating enantiomers. This is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates.
For compounds similar in structure to benzamide derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective. researchgate.net For instance, a column like Chiralpak® IC, which is based on cellulose tris(3,5-dichlorophenylcarbamate), could potentially resolve chiral analogues. researchgate.net The mobile phase would typically consist of a mixture of a non-polar solvent like heptane (B126788) or hexane with a polar modifier such as an alcohol (e.g., ethanol, isopropanol), and often a small amount of an amine or acid additive to improve peak shape.
Method Validation and Quality Control in Academic Research
For analytical results to be considered reliable and credible, the methods used must be validated. numberanalytics.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netresearchgate.net In academic research, this ensures the reproducibility and accuracy of published findings. tandfonline.com Key validation parameters include specificity, linearity, accuracy, precision, and robustness. numberanalytics.comwjarr.com
Table 4: Key Parameters for Analytical Method Validation
| Parameter | Description | Typical Academic Acceptance Criteria |
| Specificity/ Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. numberanalytics.com | The analyte peak is well-resolved from other peaks (Resolution > 1.5) and peak purity is confirmed (e.g., by MS or photodiode array detector). |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. numberanalytics.com | A calibration curve with a coefficient of determination (R²) ≥ 0.99 is typically required. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. wjarr.com | Typically expressed as percent recovery of a known spiked amount. A recovery of 80-120% is often acceptable for low concentrations. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). numberanalytics.com | Expressed as Relative Standard Deviation (%RSD). Typically, %RSD ≤ 15% is desired. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. tandfonline.com | Signal-to-Noise ratio (S/N) of ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. tandfonline.com | Signal-to-Noise ratio (S/N) of ≥ 10, with acceptable precision and accuracy. |
| Robustness | A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). numberanalytics.com | The results should remain within the precision criteria after small variations in the method parameters. |
Lead Optimization Strategies from a Chemical Biology Perspective
Iterative Design-Make-Test-Analyze (DMTA) Cycle Application in Research Programs
The Design-Make-Test-Analyze (DMTA) cycle is the cornerstone of modern lead optimization. This iterative process allows for the systematic evolution of a lead compound through continuous cycles of improvement.
Design: In the context of N-[2-(methylamino)ethyl]benzamide derivatives, the design phase would leverage structural information from co-crystal structures with the target protein, if available, or homology models. For instance, in the development of histone deacetylase (HDAC) inhibitors, where benzamide (B126) moieties are a key feature, docking studies can reveal crucial interactions between the benzamide's zinc-binding group and the enzyme's active site. nih.gov These insights guide the rational design of new analogs with modified substituents on the benzamide ring or the ethylamine (B1201723) side chain to enhance binding affinity.
Make: The synthesis of designed analogs of this compound can be achieved through established synthetic routes. Amide bond formation is a central reaction in the synthesis of these compounds. uniroma1.it For example, a common approach involves the coupling of a substituted benzoic acid with N-methylethane-1,2-diamine. The flexibility of this synthetic approach allows for the introduction of a wide range of chemical diversity.
Test: Once synthesized, the new compounds are subjected to a battery of in vitro assays to evaluate their biological activity. For a potential enzyme inhibitor, this would include determining its IC₅₀ value. In the case of compounds designed to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a key assay would be to measure their protective activity and potency (EC₅₀). nih.govnih.gov
Analyze: The data from the testing phase is then analyzed to establish a structure-activity relationship (SAR). This analysis reveals which chemical modifications led to an improvement in activity and which were detrimental. For example, SAR studies on N-(2-(benzylamino)-2-oxoethyl)benzamide analogs identified that specific substitutions on the benzyl (B1604629) group led to a significant increase in β-cell protective activity. nih.govnih.gov This information then feeds back into the next design cycle, allowing for more informed decisions on which new analogs to synthesize.
This cyclical process is repeated, with each iteration building on the knowledge gained from the previous one, to incrementally refine the properties of the lead compound.
Optimization of Molecular Recognition Elements for Enhanced Target Engagement and Selectivity
The ability of a drug to bind to its intended target with high affinity and selectivity is paramount. For this compound, the key molecular recognition elements that can be fine-tuned include:
The Benzamide Group: The benzamide moiety itself is a crucial recognition element in many biologically active compounds, including a class of HDAC inhibitors. nih.govnih.gov The carbonyl oxygen and the amide N-H can act as hydrogen bond acceptors and donors, respectively, forming key interactions with the target protein. Modifications to the phenyl ring of the benzamide, such as the introduction of substituents, can modulate these interactions and influence binding affinity.
The Ethylamine Linker: The length and flexibility of the linker connecting the benzamide to the methylamino group are critical. Altering the linker can change the orientation of the benzamide in the binding pocket, potentially leading to improved interactions.
The Methylamino Group: This terminal group can be involved in hydrogen bonding or ionic interactions. Its basicity can be tuned by introducing different substituents on the nitrogen atom, which can impact both target engagement and physicochemical properties.
Structure-based drug design is a powerful tool for optimizing these recognition elements. By visualizing how a compound like this compound fits into the binding site of its target, medicinal chemists can design modifications that create more favorable interactions, such as additional hydrogen bonds or hydrophobic contacts. This approach was successfully used in the optimization of a 4-aminopyridine (B3432731) benzamide scaffold to develop potent and selective TYK2 inhibitors. nih.gov
Exploration of Chemical Space through Focused Library Design and Parallel Synthesis
To efficiently explore the SAR around the this compound scaffold, focused libraries of related compounds are often synthesized. Parallel synthesis techniques enable the rapid production of a large number of compounds in a short amount of time. uniroma1.itresearchgate.net
A focused library based on the this compound core could be designed to explore a variety of chemical modifications. For example:
Diversity at the Benzamide Ring: A set of diverse benzoic acids with different electronic and steric properties could be used as starting materials to generate a library of analogs with various substituents on the phenyl ring.
Diversity at the Amine: The methylamino group could be replaced with other small alkyl groups or incorporated into a cyclic structure to probe the steric and conformational requirements of the binding site.
The synthesis of such a library could be carried out using solid-phase or solution-phase parallel synthesis methods. uniroma1.itscilit.com The resulting compounds would then be screened to identify key SAR trends and promising new lead candidates. This approach allows for a more comprehensive exploration of the chemical space around the lead compound than traditional one-at-a-time synthesis.
Application of Computational and Machine Learning Approaches in Lead Optimization
In recent years, computational and machine learning (AI/ML) methods have become indispensable tools in lead optimization. nih.govpreprints.org These approaches can significantly accelerate the DMTA cycle by predicting the properties of virtual compounds before they are synthesized.
For a research program focused on this compound, AI/ML models could be used to:
Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be built using data from existing analogs to predict the potency of new, virtual compounds. This can help prioritize which compounds to synthesize.
Predict ADMET Properties: AI/ML models can predict a wide range of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, such as solubility, permeability, and potential for off-target effects. nih.gov This allows for the early identification of compounds with potential liabilities.
De Novo Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel and more effective scaffolds. arxiv.org
By integrating these computational approaches, researchers can make more informed decisions and focus their synthetic efforts on the most promising compounds, ultimately saving time and resources. frontiersin.org
Strategies for Modulating Ligand Efficiency and Lipophilic Efficiency (LE, LLE)
Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics used to guide lead optimization. nih.govnih.gov
Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically measured by the number of heavy atoms). A high LE indicates that a compound achieves its potency with a relatively small number of atoms, which is often a desirable trait in a drug candidate. nih.gov
Lipophilic Efficiency (LLE): This metric relates the potency of a compound to its lipophilicity (typically measured by logP or logD). A high LLE is desirable as it suggests that the compound's potency is not solely driven by high lipophilicity, which can often be associated with poor solubility and other undesirable properties. researchgate.net
During the optimization of this compound analogs, these metrics would be closely monitored. The goal is to increase potency without excessively increasing the size or lipophilicity of the molecule. This can be achieved through strategies such as:
Introducing Polar Groups: The strategic addition of polar functional groups can improve solubility and reduce lipophilicity while potentially forming new, favorable interactions with the target.
Optimizing Hydrophobic Interactions: Fine-tuning hydrophobic interactions can lead to significant gains in potency without a large increase in molecular weight.
Structure-Based Design: As mentioned earlier, using structural information to guide the design of more efficient binders is a key strategy for improving both LE and LLE.
By applying these principles, medicinal chemists can guide the evolution of a lead compound like this compound towards a clinical candidate with a well-balanced profile of potency, selectivity, and drug-like properties.
Emerging Research Frontiers and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of drug discovery, moving it from a process of serendipitous discovery to one of guided design. mdpi.comnih.gov For a compound such as N-[2-(methylamino)ethyl]benzamide, these computational tools offer powerful future possibilities.
De Novo Design and Lead Optimization: Generative AI models can design novel molecules from the ground up that satisfy multiple desired physicochemical and biological properties. researchgate.net By using the this compound scaffold as a starting point, AI algorithms can explore vast chemical spaces to generate derivatives with enhanced potency, selectivity, and improved Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. elsevier.comresearchgate.netresearchgate.net For instance, computational studies on other benzamide (B126) derivatives have successfully used 3D-QSAR and pharmacophore modeling to identify key structural features for activity, a process that can be significantly accelerated and expanded by AI. nih.gov
Synthesis Prediction: A significant bottleneck in developing new chemical entities is devising efficient synthetic routes. ML models are increasingly capable of predicting viable and optimized reaction pathways. youtube.com Machine learning algorithms trained on vast datasets of chemical reactions can reliably predict the outcomes of specific transformations, such as the amide bond formation central to synthesizing benzamide derivatives. pku.edu.cn This technology could accelerate the creation of libraries of this compound analogs by predicting the most efficient coupling reagents, solvents, and reaction conditions, thereby saving considerable time and resources. youtube.compku.edu.cn
High-Throughput Methodologies for Accelerated Synthesis and Screening Campaigns
To rapidly explore the structure-activity relationship (SAR) around the this compound core, high-throughput synthesis and screening are indispensable. These methodologies allow for the parallel creation and evaluation of large numbers of compounds, dramatically accelerating the discovery timeline. nih.govyoutube.com
Automated Parallel Synthesis: Modern synthetic chemistry has embraced automation to create large compound libraries with high efficiency. nih.gov Techniques like high-throughput mechanochemistry or automated liquid handlers can be employed to systematically modify the this compound structure. rsc.org For example, by reacting a common benzoyl chloride precursor with a diverse array of diamines, or by using various substituted benzoyl chlorides, a large library of analogs can be generated in a 96-well or 1536-well plate format. pku.edu.cnresearchgate.net This approach enables a comprehensive exploration of the chemical space around the parent molecule.
High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS platforms can rapidly assess their biological activity against a specific target or in a cellular assay. youtube.com These automated systems can test millions of compounds in a short period, generating vast amounts of data. youtube.com This data can then be used to identify initial "hits" and build robust SAR models, which can, in turn, inform the next round of AI-driven compound design, creating a powerful design-make-test-analyze cycle. elsevier.com The discovery of novel benzamide scaffolds with antiplasmodial activity has been successfully achieved through such HTS campaigns. researchgate.net
Advanced Mechanistic Investigations at Atomic Resolution (e.g., Cryo-EM, X-ray Crystallography)
A fundamental understanding of how a drug molecule interacts with its biological target is crucial for rational drug design. Techniques that provide atomic-level resolution of these interactions are critical for optimizing potency and selectivity.
X-ray Crystallography: This has long been the gold standard for determining the three-dimensional structure of protein-ligand complexes. nih.gov Should this compound or one of its derivatives show significant biological activity, obtaining a co-crystal structure with its target protein would be a primary goal. Such a structure would reveal the precise binding mode, identifying the key hydrogen bonds, hydrophobic interactions, and other forces governing the interaction. nih.govyoutube.com This information is invaluable for structure-based drug design, as demonstrated by the optimization of benzamide-based tubulin inhibitors, where an X-ray co-crystal structure confirmed the compound's binding in the colchicine (B1669291) site. acs.org
Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, cryo-EM has emerged as a revolutionary alternative. nih.govnih.gov This technique can determine the structures of macromolecular assemblies in a near-native state. nih.govelifesciences.org If the biological target of this compound is a complex membrane-bound receptor, cryo-EM could provide the structural insights necessary to understand its mechanism of action, as has been achieved for GABA-A receptors. nih.gov
Development of Novel Chemical Probes and Tools for Biological Pathway Interrogation
To identify the specific cellular targets of a bioactive compound and explore its effects on biological pathways, the molecule can be converted into a chemical probe. This involves appending a reporter group or a reactive moiety to the core scaffold.
The this compound structure is amenable to modification for the creation of such tools. For example, a terminal alkyne or azide (B81097) group could be incorporated, allowing the probe to be used in "click chemistry" reactions to attach fluorescent dyes or biotin (B1667282) tags for target protein isolation and identification. rsc.orgfrontiersin.org
Alternatively, a photoreactive group, such as a diazirine, could be installed on the benzamide ring. Upon exposure to UV light, this group forms a highly reactive carbene that covalently crosslinks the probe to its binding partner. This technique, known as photoaffinity labeling, is a powerful method for target identification. nih.gov The successful development of photoreactive benzamide probes for studying histone deacetylases (HDACs) provides a clear blueprint for how the this compound scaffold could be similarly functionalized to elucidate its biological function. nih.gov
Multidisciplinary Approaches for Comprehensive Understanding of Compound Behavior at the Molecular Level
The future of drug discovery and chemical biology lies in the integration of multiple scientific disciplines. A comprehensive understanding of a compound like this compound requires a collaborative effort combining insights from various fields.
Q & A
Basic: What are the common synthetic routes for N-[2-(methylamino)ethyl]benzamide, and what reaction conditions are critical for yield optimization?
Methodological Answer:
The synthesis typically involves amide coupling between a benzoyl chloride derivative and a methylaminoethylamine precursor. Key steps include:
- Reductive amination : Use of hydrogen gas (H₂) with palladium on carbon (Pd/C) to reduce intermediates, ensuring high purity .
- Acylation : Reaction of 2-(methylamino)ethylamine with benzoyl chloride in dichloromethane (DCM) or pyridine as a base to neutralize HCl byproducts .
Critical Conditions : - Temperature control (room temperature for acylation to avoid side reactions).
- Purification via column chromatography to isolate the product from unreacted amines or acyl chlorides.
Advanced: How can regioselectivity and stereochemical outcomes be controlled during the synthesis of this compound derivatives?
Methodological Answer:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to protect the amine during synthesis, followed by deprotection with HCl/dioxane to prevent unwanted side reactions .
- Catalyst Selection : Palladium-based catalysts (e.g., Pd/C) for selective hydrogenation of nitro or imine intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation steps, improving regioselectivity .
Basic: What analytical techniques are most effective for characterizing this compound and confirming its purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify amine proton integration (~δ 2.5–3.5 ppm for methylamino groups) and aromatic signals (δ 7.0–8.0 ppm for benzamide) .
- HPLC-MS : To detect trace impurities (e.g., unreacted starting materials) and confirm molecular ion peaks .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm structural integrity .
Advanced: How can degradation pathways of this compound be systematically studied under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) or oxidative environments (H₂O₂) at 37°C, followed by UHPLC-MS to identify degradation products like 4-chlorobenzamide .
- Kinetic Analysis : Monitor half-life using spectrophotometry (UV absorption at λmax ~250 nm) under varying pH and temperature .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypanothione reductase for antiparasitic activity) with IC₅₀ calculations .
- Cell Viability Tests : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to screen for antitumor potential .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins like kinases .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound analogs?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the benzamide ring and test potency .
- Alkyl Chain Modifications : Introduce bulkier substituents on the ethylamine moiety to assess steric effects on target binding .
- 3D-QSAR Modeling : Use computational tools (e.g., CoMFA) to correlate structural features with activity data .
Advanced: How should researchers address contradictions in reported biological activities of this compound derivatives across studies?
Methodological Answer:
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Off-Target Screening : Use proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and resolve discrepancies .
Basic: What strategies ensure the stability of this compound in solution during long-term storage?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis .
- Buffered Solutions : Use pH 6–7 phosphate buffers to avoid amine protonation or deprotonation .
- Low-Temperature Storage : Maintain solutions at –20°C in amber vials to reduce photodegradation .
Advanced: How can molecular dynamics (MD) simulations guide the design of this compound derivatives with improved target binding?
Methodological Answer:
- Ligand Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., Trypanosoma brucei enzymes) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding energy contributions of key residues .
- Solvent Accessibility Analysis : Identify hydrophobic pockets for introducing lipophilic substituents .
Advanced: What methodologies are employed to study the interaction of this compound with membrane transporters in pharmacokinetic studies?
Methodological Answer:
- Caco-2 Cell Monolayers : Measure permeability (Papp) to predict intestinal absorption .
- P-gp Inhibition Assays : Use calcein-AM fluorescence to assess efflux pump interactions .
- Microsomal Stability Tests : Incubate with liver microsomes and quantify parent compound via LC-MS to evaluate metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
